molecular formula C9H13NO3S B13959614 Ethyl 2-(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate CAS No. 36958-87-9

Ethyl 2-(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate

Cat. No.: B13959614
CAS No.: 36958-87-9
M. Wt: 215.27 g/mol
InChI Key: JYTPTLJKVSVQDW-UHFFFAOYSA-N
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Description

Ethyl 2-(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate is a heterocyclic compound that contains a thiazolidine ring. Thiazolidine motifs are known for their diverse biological activities and are present in various natural and bioactive compounds. The presence of sulfur and nitrogen in the thiazolidine ring enhances its pharmacological properties, making it a valuable compound in medicinal chemistry .

Preparation Methods

The synthesis of ethyl 2-(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can be further reacted with oxalyl chloride in dry acetonitrile at 70°C to yield the desired product . Industrial production methods may involve optimizing these reaction conditions to improve yield, purity, and selectivity.

Chemical Reactions Analysis

Ethyl 2-(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development due to its pharmacological properties.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Ethyl 2-(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate can be compared with other thiazolidine derivatives, such as:

Properties

CAS No.

36958-87-9

Molecular Formula

C9H13NO3S

Molecular Weight

215.27 g/mol

IUPAC Name

ethyl 2-(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate

InChI

InChI=1S/C9H13NO3S/c1-3-10-7(11)6-14-8(10)5-9(12)13-4-2/h5H,3-4,6H2,1-2H3

InChI Key

JYTPTLJKVSVQDW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)CSC1=CC(=O)OCC

Origin of Product

United States

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